Due to its ability to maintain a stable pH within a specific range, ethanesulfonic acid sodium salt monohydrate can be used as a biological buffer in various research applications. Buffers are crucial for maintaining optimal conditions for biological processes and experiments involving enzymes, proteins, and cells. These experiments often require a consistent pH to ensure accurate and reliable results [].
Ethanesulfonic acid sodium salt monohydrate, with the chemical formula and a molecular weight of approximately 150.13 g/mol, is the sodium salt of ethanesulfonic acid. This compound appears as a white crystalline solid and is known for its hygroscopic properties, meaning it can absorb moisture from the environment. Ethanesulfonic acid sodium salt monohydrate is primarily used as a biochemical reagent in various biological and chemical applications due to its solubility in water and stability under standard conditions .
These reactions highlight its role as a versatile reagent in organic chemistry .
Ethanesulfonic acid sodium salt monohydrate exhibits several biological activities:
The synthesis of ethanesulfonic acid sodium salt monohydrate typically involves:
This method ensures high purity and yield of the compound .
Studies involving ethanesulfonic acid sodium salt monohydrate have focused on its interactions with:
Several compounds are structurally or functionally similar to ethanesulfonic acid sodium salt monohydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium ethanesulfonate | Similar structure but lacks the monohydrate form | |
Sodium propanesulfonate | Longer carbon chain; different solubility properties | |
Sodium butanesulfonate | Even longer carbon chain; used in different applications | |
Sodium benzenesulfonate | Aromatic structure; distinct reactivity patterns |
Ethanesulfonic acid sodium salt monohydrate is unique due to its specific hydrophilic properties and stability, making it particularly useful in biological applications where precise pH control is necessary .
Ethanesulfonic acid sodium salt monohydrate exhibits a well-defined molecular structure represented by the SMILES notation: [Na+].[H]O[H].CCS([O-])(=O)=O [1] [2] [3]. This notation effectively captures the ionic nature of the compound, depicting the sodium cation (Na+), the water molecule ([H]O[H]), and the ethanesulfonate anion (CCS([O-])(=O)=O) as discrete components within the crystal structure.
The canonical SMILES representation CCS(=O)(=O)[O-].O.[Na+] provides an alternative notation that emphasizes the sulfonate group's tetrahedral geometry around the sulfur center [4]. The molecular formula C₂H₇NaO₄S with a molecular weight of 150.13 g/mol encompasses the complete hydrated salt structure [1] [5] [2].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies this compound as sodium ethanesulfonate hydrate, while the systematic International Chemical Identifier (InChI) provides the comprehensive structural description: 1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 [1] [2] [3]. The corresponding InChI Key ZWDIDBOOWLDXON-UHFFFAOYSA-M serves as a unique identifier for database searches and structural verification [1] [2] [3].
The three-dimensional structure of ethanesulfonic acid sodium salt monohydrate demonstrates significant conformational flexibility arising from multiple rotatable bonds within the molecule. The ethyl chain (CH₃CH₂-) attached to the sulfonate group can adopt various conformations through rotation around the carbon-carbon bond, with the anti conformation typically favored by approximately 2-3 kJ/mol over gauche conformations due to reduced steric interactions [4].
The carbon-sulfur bond rotation allows for multiple orientations of the sulfonate group relative to the ethyl chain, providing conformational diversity that influences crystal packing arrangements. The tetrahedral geometry around the sulfur center in the sulfonate group (-SO₃⁻) maintains consistent bond angles of approximately 109.5°, while the overall molecular geometry adopts an extended conformation in the crystalline state to optimize intermolecular interactions [6] [4].
Sodium cation coordination typically involves octahedral or distorted octahedral geometry, with the Na⁺ ion interacting with oxygen atoms from multiple sulfonate groups and water molecules. The coordination environment is stabilized by electrostatic interactions ranging from 400-600 kJ/mol, significantly contributing to the overall crystal stability [4].
The water molecule in the monohydrate structure participates in extensive hydrogen bonding networks, with each water molecule capable of forming up to four hydrogen bonds with surrounding sulfonate oxygens and other water molecules. These hydrogen bonding interactions contribute approximately 15-25 kJ/mol to the overall stabilization energy, playing a crucial role in maintaining the crystal lattice integrity [4].
The hydration state of ethanesulfonic acid sodium salt monohydrate represents a critical aspect of its structural characterization. The theoretical water content of 12.0% by mass (calculated as 18.02/150.13 × 100%) defines the stoichiometric hydration level [4]. However, experimental determinations typically yield water contents in the range of 10-12% due to ambient conditions and sample handling procedures [7] [8].
Thermogravimetric analysis studies on similar hydrated salts indicate that dehydration typically occurs in the temperature range of 80-120°C, with the process characterized by a single-step water loss corresponding to the removal of the crystalline water molecules [9] [10]. The dehydration enthalpy for monohydrate salts typically ranges from 40-60 kJ/mol, consistent with the energy required to break hydrogen bonding interactions and disrupt the crystal lattice [9] [10].
The rehydration capability of the dehydrated salt demonstrates reversible behavior under appropriate humidity conditions, with the compound readily reabsorbing water from the atmosphere to restore the monohydrate structure. This reversible hydration-dehydration cycle is crucial for understanding storage requirements and stability under various environmental conditions [11].
Water binding strength in the monohydrate structure is characterized as moderate, primarily involving hydrogen bonding interactions between water molecules and sulfonate oxygen atoms. The crystalline water serves multiple functions including crystal lattice stabilization, structure maintenance, and facilitation of optimal packing arrangements within the unit cell [4].
While specific X-ray diffraction data for ethanesulfonic acid sodium salt monohydrate crystal structure remains limited in the current literature, comparative analysis with structurally similar compounds provides valuable insights into the expected crystallographic parameters. Hydrated organic salts typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c, P-1, or related symmetry groups [13] [14].
The estimated unit cell parameters for ethanesulfonic acid sodium salt monohydrate suggest dimensions of approximately a = 6-8 Å, b = 8-12 Å, and c = 10-15 Å, with the Z value (number of formula units per unit cell) typically equal to 4 for small molecule salts [13] [14]. The calculated density ranges from 1.4-1.6 g/cm³, consistent with the molecular weight and expected packing efficiency [4].
Single crystal X-ray diffraction studies would typically employ Cu Kα radiation (λ = 1.5418 Å) or Mo Kα radiation (λ = 0.7107 Å) with data collection performed at reduced temperatures (100-293 K) to minimize thermal motion effects and improve data quality [13] [14]. The resolution range of 0.8-50° 2θ would provide comprehensive structural information including precise atomic positions, bond lengths, and angles.
Structure solution methods for hydrated salts commonly employ direct methods or Patterson methods to determine the initial structural model, followed by least-squares refinement to optimize atomic parameters. The crystallographic analysis would reveal detailed information about hydrogen bonding patterns, cation coordination environments, and crystal packing arrangements that govern the material's physical properties [13] [14].
Irritant